molecular formula C19H13ClN4O2S B3018736 6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one

6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B3018736
M. Wt: 396.9 g/mol
InChI Key: JDKCAGQJNLGYHF-UHFFFAOYSA-N
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Description

WAY-273170 is a chemical compound known for its role as a Myt1 kinase inhibitor. Myt1 kinase is an enzyme involved in the regulation of the cell cycle, particularly in the inhibition of cyclin-dependent kinase 1 (CDK1). By inhibiting Myt1 kinase, WAY-273170 can influence cell cycle progression, making it a valuable tool in scientific research, particularly in the study of cell division and cancer biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-273170 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, condensation, and cyclization. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of WAY-273170 is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves large-scale reactors, continuous monitoring of reaction parameters, and stringent quality control measures to produce WAY-273170 in bulk quantities while maintaining high purity standards .

Chemical Reactions Analysis

Types of Reactions

WAY-273170 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.

    Reduction: Involves the addition of hydrogen or the removal of oxygen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway.

Scientific Research Applications

WAY-273170 has a wide range of applications in scientific research, including:

Mechanism of Action

WAY-273170 exerts its effects by inhibiting Myt1 kinase, an enzyme that phosphorylates and inhibits cyclin-dependent kinase 1 (CDK1). By inhibiting Myt1 kinase, WAY-273170 prevents the phosphorylation of CDK1, leading to the activation of CDK1 and progression of the cell cycle from the G2 phase to the M phase. This mechanism is crucial in regulating cell division and has significant implications in cancer research, where uncontrolled cell division is a hallmark of cancer .

Comparison with Similar Compounds

Similar Compounds

    PD-0166285: Another Myt1 kinase inhibitor with similar properties.

    SNS-032: A cyclin-dependent kinase inhibitor with broader specificity.

    RO-3306: A selective CDK1 inhibitor used in cell cycle studies.

Uniqueness of WAY-273170

WAY-273170 is unique due to its high specificity for Myt1 kinase, making it a valuable tool for studying the specific role of Myt1 kinase in cell cycle regulation. Unlike other inhibitors that may target multiple kinases, WAY-273170 provides a more targeted approach, reducing off-target effects and increasing the accuracy of experimental results .

Properties

IUPAC Name

6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O2S/c20-13-8-6-12(7-9-13)16(25)11-27-19-22-17-15(18(26)23-19)10-21-24(17)14-4-2-1-3-5-14/h1-10H,11H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKCAGQJNLGYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.